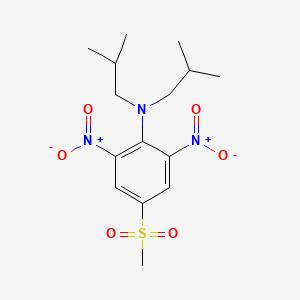
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of both methanesulfonyl and 4-methylbenzene-1-sulfonyl groups attached to an ethyl acetate backbone. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate typically involves the reaction of ethyl acetate with methanesulfonyl chloride and 4-methylbenzene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl groups can act as good leaving groups, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used for these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamides, while elimination reactions can produce alkenes.
科学研究应用
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: It is used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate involves its ability to act as a leaving group in chemical reactions. The sulfonyl groups enhance the compound’s reactivity, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
相似化合物的比较
Similar Compounds
Ethyl (tosyl)(methanesulfonyl)acetate: Similar in structure but with a tosyl group instead of a 4-methylbenzene-1-sulfonyl group.
Ethyl (methanesulfonyl)acetate: Lacks the 4-methylbenzene-1-sulfonyl group, making it less reactive in certain reactions.
Ethyl (4-methylbenzene-1-sulfonyl)acetate: Lacks the methanesulfonyl group, affecting its reactivity and applications.
Uniqueness
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate is unique due to the presence of both methanesulfonyl and 4-methylbenzene-1-sulfonyl groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions. This dual functionality allows for greater versatility in synthetic applications compared to similar compounds.
属性
CAS 编号 |
61053-57-4 |
|---|---|
分子式 |
C12H16O6S2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
ethyl 2-(4-methylphenyl)sulfonyl-2-methylsulfonylacetate |
InChI |
InChI=1S/C12H16O6S2/c1-4-18-11(13)12(19(3,14)15)20(16,17)10-7-5-9(2)6-8-10/h5-8,12H,4H2,1-3H3 |
InChI 键 |
ZSZNASUXJRPPRA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(S(=O)(=O)C)S(=O)(=O)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


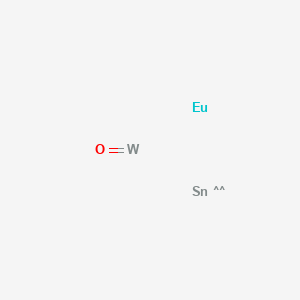


![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)
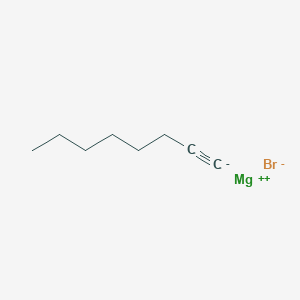
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
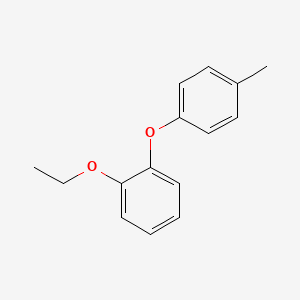
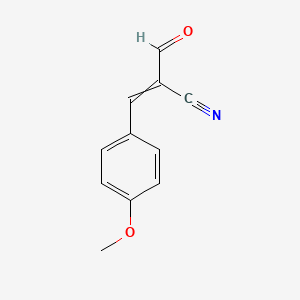
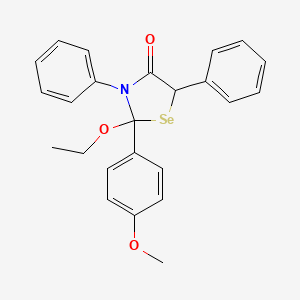


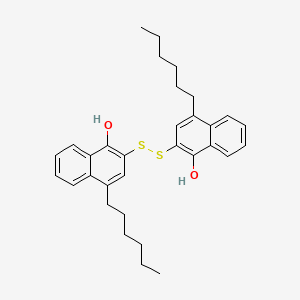
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
